molecular formula C12H15NO3 B12583814 2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- CAS No. 201594-31-2

2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]-

Cat. No.: B12583814
CAS No.: 201594-31-2
M. Wt: 221.25 g/mol
InChI Key: QMRIROGCUYDGCC-AEJSXWLSSA-N
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Description

2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- is an organic compound with the molecular formula C11H13NO3. This compound is a derivative of oxazolidinone, which is a five-membered ring containing nitrogen and oxygen atoms. The bicyclo[2.2.2]octane structure adds rigidity and unique stereochemistry to the molecule, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- typically involves the reaction of oxazolidinone with a bicyclo[2.2.2]octane derivative. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the oxazolidinone and the bicyclo[2.2.2]octane carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, in acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- involves its interaction with specific molecular targets. The bicyclo[2.2.2]octane moiety provides a rigid framework that can influence the binding affinity and selectivity of the compound towards its targets. The oxazolidinone ring can participate in hydrogen bonding and other non-covalent interactions, facilitating its activity in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-: Similar structure but with a bicyclo[2.2.1]heptane moiety.

    2-Oxazolidinone, 3-[(1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-: Contains an oxygen atom in the bicyclo[2.2.1]heptane ring.

Uniqueness

The unique bicyclo[2.2.2]octane structure of 2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- provides distinct stereochemical properties and rigidity, which can enhance its performance in various applications compared to its similar counterparts.

Properties

CAS No.

201594-31-2

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO3/c14-11(13-5-6-16-12(13)15)10-7-8-1-3-9(10)4-2-8/h1,3,8-10H,2,4-7H2/t8-,9+,10-/m0/s1

InChI Key

QMRIROGCUYDGCC-AEJSXWLSSA-N

Isomeric SMILES

C1C[C@H]2C=C[C@@H]1C[C@@H]2C(=O)N3CCOC3=O

Canonical SMILES

C1CC2C=CC1CC2C(=O)N3CCOC3=O

Origin of Product

United States

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